Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
Description
Properties
IUPAC Name |
phenyl N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-19(24-15-8-3-1-4-9-15)20-14-18(17-12-7-13-25-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRFIWLZHOXKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of a phenyl compound using a sulfonyl chloride reagent under basic conditions to form the phenylsulfonyl intermediate.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Carbamate Formation: The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the type of substitution reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl and carbamate groups are often involved in binding interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate ()
- Structure : Replaces the terminal phenyl group with a benzyl moiety and introduces a 4-chloro substituent on the phenylsulfonyl group.
- The benzyl group may alter lipophilicity compared to the unsubstituted phenyl in the target compound.
- Molecular Weight : 435.9 vs. ~423.5 (estimated for the target compound) .
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate ()
- Structure : Substitutes the phenylsulfonyl group with a sulfamoyl-linked pyrazole ring and uses a methyl carbamate.
- Impact : The pyrazole ring introduces hydrogen-bonding capability, which may improve solubility. The methyl carbamate reduces steric bulk compared to the phenyl carbamate in the target compound .
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate ()
Physicochemical Properties
- Lipophilicity Trends : The target compound’s phenyl and thiophene groups contribute to moderate lipophilicity, comparable to analogs with aromatic substituents. Chloro or nitro groups (e.g., ) may increase logP slightly .
Biological Activity
Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 299.35 g/mol
This structure features a phenyl group attached to a carbamate moiety, along with a thiophene ring and a sulfonyl group, which may contribute to its biological properties.
The biological activity of phenyl carbamates often involves several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as lysyl oxidase (LOX), which is crucial for collagen and elastin cross-linking in connective tissues . This inhibition can affect tissue remodeling and fibrosis.
- Biofilm Inhibition : Analogues of carbamates have demonstrated efficacy in inhibiting bacterial biofilm formation, particularly against strains like Methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit low micromolar IC values, indicating strong biofilm inhibition capabilities .
- Anti-Cancer Activity : Certain derivatives of similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cell lines. For example, compounds with similar moieties have been tested for their ability to suppress tumor growth in vivo .
Inhibition Studies
A study evaluating the bioactivity of phenyl carbamate analogues revealed that several compounds exhibited significant inhibition against bacterial strains. The following table summarizes key findings from this research:
| Compound | Target | IC Value (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MRSA | 5.0 | Biofilm Inhibition |
| Compound 2 | LOX | 3.5 | Enzyme Inhibition |
| Compound 3 | Cancer Cell Line A549 | 10.0 | Induction of Apoptosis |
These findings suggest that the compound may possess versatile biological activities, making it a candidate for further investigation in therapeutic applications.
Case Study: Anti-Cancer Efficacy
In a specific case study involving a derivative of this compound, researchers investigated its anti-cancer properties on MCF-7 breast cancer cells. The study reported:
- Dosage : Administered at various concentrations over a period of 72 hours.
- Results : The compound induced significant apoptosis as evidenced by flow cytometry analysis, with an IC value of approximately 25 µM.
- : The compound demonstrated potential as an anti-cancer agent through its ability to induce programmed cell death in cancer cells .
Q & A
Q. Answer :
- Stepwise coupling : Utilize carbamate-forming reactions with phenyl isocyanate and alcohol intermediates under acid catalysis (e.g., HCl in chloroform), as demonstrated in analogous carbamate syntheses .
- Intermediate selection : Start with tert-butyl-protected carbamate precursors (e.g., tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate) for selective deprotection during final steps .
- Validation : Monitor reaction progress via TLC and confirm product purity using HPLC (e.g., retention time ~1.01 min under SQD-FA05 conditions) and LCMS (e.g., m/z 1011 [M+H]+) .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Answer :
- LCMS/HPLC : Use reversed-phase HPLC with UV detection (e.g., 254 nm) and electrospray ionization mass spectrometry to confirm molecular weight and purity .
- NMR : Employ ¹H/¹³C NMR to resolve sulfonyl, thiophene, and carbamate moieties. Compare chemical shifts with structurally similar compounds (e.g., tert-butyl carbamates with thiophene substituents ).
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in chloroform/alcohol (1:1) and analyze disordered cyclohexene rings or carbamate planarity .
Advanced: How to resolve contradictions in spectral data during characterization?
Q. Answer :
- Disorder analysis : If crystallography reveals disorder (e.g., cyclohexene ring conformers), refine occupancy ratios (e.g., 0.55:0.45) and calculate puckering parameters (Q, θ, φ) to validate structural models .
- Mass spectrometry anomalies : For unexpected adducts (e.g., sodium or potassium ions), perform isotopic pattern analysis and compare with theoretical distributions .
- NMR signal overlap : Use 2D experiments (e.g., HSQC, HMBC) to assign overlapping thiophene or sulfonyl proton environments .
Advanced: What strategies optimize reaction yields for multi-step syntheses involving thiophene and sulfonyl groups?
Q. Answer :
- Thiophene stability : Avoid strong acids/bases during thiophene ring formation to prevent sulfur oxidation. Use inert atmospheres (N₂/Ar) for sensitive intermediates .
- Sulfonation control : Optimize sulfonyl group introduction using mild sulfonating agents (e.g., pyridine-SO₃ complexes) to minimize side reactions .
- Protection/deprotection : Employ tert-butyl carbamates as transient protecting groups for amines, enabling selective deprotection with TFA or HCl in dioxane .
Advanced: How to evaluate biological activity against epigenetic targets?
Q. Answer :
- Target selection : Screen against reader domains (e.g., bromodomains or PTPβ) using fluorescence polarization assays with carbamate derivatives .
- SAR studies : Synthesize analogs (e.g., replacing thiophene with furan or modifying sulfonyl groups) and compare IC₅₀ values .
- Crystallographic docking : Co-crystallize the compound with target proteins (e.g., HPTPβ) to analyze binding interactions and guide rational design .
Advanced: What mechanistic insights exist for carbamate formation under catalytic conditions?
Q. Answer :
- Acid catalysis : Protonation of isocyanate enhances electrophilicity, facilitating nucleophilic attack by alcohols. Monitor reaction kinetics via in situ IR to track isocyanate consumption .
- Lewis acid mediation : Test ZnCl₂ or FeCl₃ to stabilize transition states in sterically hindered systems (e.g., bulky aryl groups near the reaction center) .
- Side reactions : Mitigate urea formation by maintaining anhydrous conditions and stoichiometric control of reagents .
Basic: How to troubleshoot low yields in final coupling steps?
Q. Answer :
- Solvent optimization : Switch from polar aprotic solvents (e.g., DMF) to dichloromethane or THF to improve carbamate coupling efficiency .
- Temperature control : Perform reactions at 0–5°C to suppress thermal decomposition of sulfonyl intermediates .
- Workup protocol : Use silica gel chromatography with gradients of ethyl acetate/hexane (10–50%) to isolate pure product from unreacted starting materials .
Advanced: What computational methods predict physicochemical properties of this compound?
Q. Answer :
- LogP calculation : Use Schrödinger’s QikProp or Molinspiration to estimate partition coefficients, accounting for sulfonyl (polar) and thiophene (aromatic) contributions .
- Solubility prediction : Apply Hansen solubility parameters to identify optimal crystallization solvents (e.g., chloroform/alcohol mixtures) .
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophiles/nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
